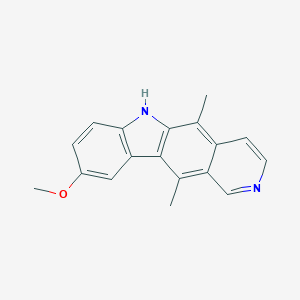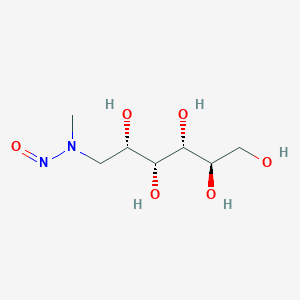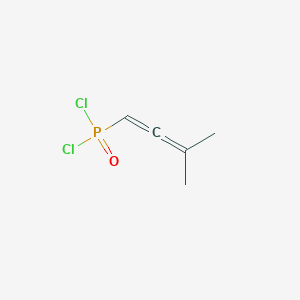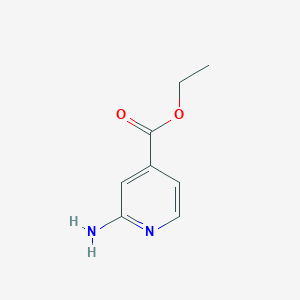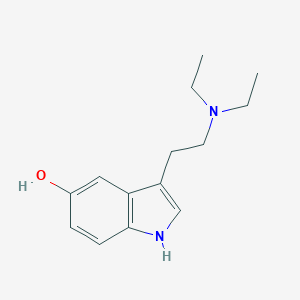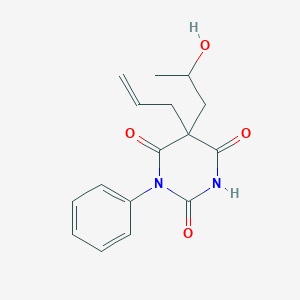
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid, also known as AHPB, is a barbituric acid derivative that has gained attention due to its potential as a therapeutic agent. It was first synthesized in the 1960s and has since been the subject of several scientific studies. AHPB has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid is not fully understood, but it is thought to act on the GABAergic system. 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to enhance GABA-mediated neurotransmission, which may contribute to its sedative and anxiolytic effects. 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has also been found to inhibit the activity of the enzyme acetylcholinesterase, which may contribute to its anticonvulsant effects.
Effets Biochimiques Et Physiologiques
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to have various biochemical and physiological effects, including anticonvulsant, sedative, anxiolytic, and neuroprotective effects. 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has also been found to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to inhibit the activity of acetylcholinesterase, which may contribute to its anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has several advantages as a therapeutic agent, including its anticonvulsant, sedative, anxiolytic, and neuroprotective effects. However, there are also limitations to its use in lab experiments. One limitation is that 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to have low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid. One area of interest is its potential as a neuroprotective agent in various neurological disorders, including stroke and traumatic brain injury. Further research is needed to determine the optimal dosing and administration of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid in these settings. Additionally, more research is needed to understand the exact mechanism of action of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid, which may lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid involves the reaction of phenylmalonic acid with allyl bromide, followed by the reaction of the resulting product with diethyl carbonate. The final step involves the reaction of the product with urea and sodium ethoxide. The synthesis of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been well-documented in scientific literature, and its purity can be confirmed through various analytical techniques.
Applications De Recherche Scientifique
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been found to have anticonvulsant, sedative, and anxiolytic effects in animal models. 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has also been studied for its potential as a neuroprotective agent, with promising results in animal models of ischemic stroke and traumatic brain injury. Additionally, 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Propriétés
Numéro CAS |
14305-83-0 |
|---|---|
Nom du produit |
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid |
Formule moléculaire |
C16H18N2O4 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
5-(2-hydroxypropyl)-1-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H18N2O4/c1-3-9-16(10-11(2)19)13(20)17-15(22)18(14(16)21)12-7-5-4-6-8-12/h3-8,11,19H,1,9-10H2,2H3,(H,17,20,22) |
Clé InChI |
HLLVNQIINMJLBS-UHFFFAOYSA-N |
SMILES |
CC(CC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC=C)O |
SMILES canonique |
CC(CC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC=C)O |
Synonymes |
5-allyl-(beta-hydroxy)propyl-N-phenylbarbituric acid 5-allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




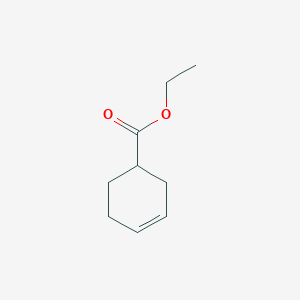
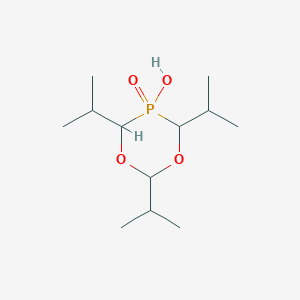
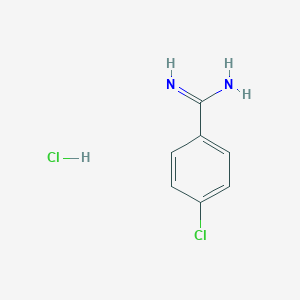
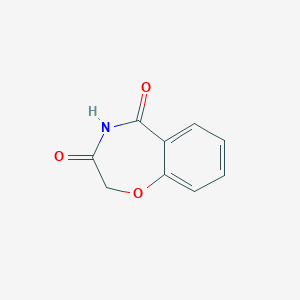
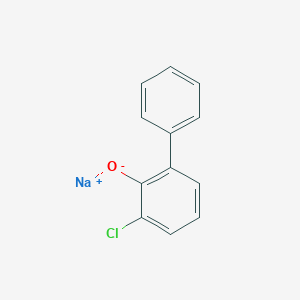
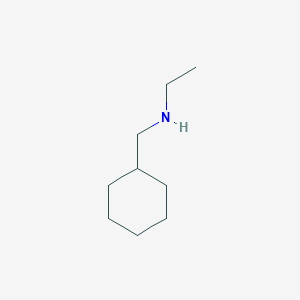
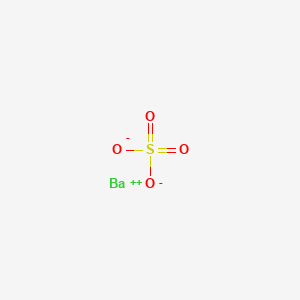
![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)
